Home > Products > Building Blocks P10760 > 2-(chloromethyl)-6-ethylthieno[2,3-d]pyrimidin-4(3H)-one
2-(chloromethyl)-6-ethylthieno[2,3-d]pyrimidin-4(3H)-one - 91225-68-2

2-(chloromethyl)-6-ethylthieno[2,3-d]pyrimidin-4(3H)-one

Catalog Number: EVT-1422290
CAS Number: 91225-68-2
Molecular Formula: C9H9ClN2OS
Molecular Weight: 228.7g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

N-{4-[(2-Amino-6-ethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-5-yl)thio]benzoyl}-L-glutamic Acid

Compound Description: This compound is a potent dual inhibitor of human thymidylate synthase (TS) and human dihydrofolate reductase (DHFR) []. It exhibits nanomolar GI50 values against tumor cells in culture. The 6-ethyl substitution in this compound contributes to its increased potency and broader spectrum of tumor inhibition compared to its 6-methyl analogue [].

Relevance: This compound shares the core structure of 2-Chloromethyl-6-ethyl-3H-thieno[2,3-d]pyrimidin-4-one, with the key difference being the presence of a 2-amino group, a 5-thiobenzoyl-L-glutamic acid substituent, and the absence of the 2-chloromethyl group in the target compound. The research highlights the impact of the 6-ethyl substituent on biological activity, which is present in both this compound and the target compound, 2-Chloromethyl-6-ethyl-3H-thieno[2,3-d]pyrimidin-4-one [].

Compound Description: This compound serves as a crucial intermediate in the synthesis of the dual TS/DHFR inhibitor N-{4-[(2-Amino-6-ethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-5-yl)thio]benzoyl}-L-glutamic acid [].

Relevance: This compound is a structural analogue of 2-Chloromethyl-6-ethyl-3H-thieno[2,3-d]pyrimidin-4-one, differing primarily by the presence of a 2-amino group and a 5-iodo substituent in place of the 2-chloromethyl group of the target compound [].

Compound Description: These compounds demonstrated moderate inhibitory activity against Pneumocystis carinii dihydrofolate reductase (pcDHFR) []. Their activity against Toxoplasma gondii DHFR (tgDHFR) was comparable to that of trimethoprim [].

Relevance: These compounds share the thieno[2,3-d]pyrimidin-4(3H)-one core with 2-Chloromethyl-6-ethyl-3H-thieno[2,3-d]pyrimidin-4-one. The primary structural differences lie in the presence of a 2-amino group and various substituted aminomethyl groups at the 6-position instead of the 2-chloromethyl and 6-ethyl substituents in the target compound. This highlights the structural variations possible within this class of compounds while retaining biological activity, particularly DHFR inhibition [].

2-{4-[(2-Amino-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-6-yl)methylamino]benzamido}-L-glutamic Acid

Compound Description: This compound exhibited inhibitory activity against dihydrofolate reductases (DHFRs) from various microorganisms, including Pneumocystis carinii, Toxoplasma gondii, and Mycobacterium avium, highlighting its broad-spectrum potential [].

Relevance: This compound belongs to the thieno[2,3-d]pyrimidin-4(3H)-one class, similar to 2-Chloromethyl-6-ethyl-3H-thieno[2,3-d]pyrimidin-4-one. It differs structurally by the presence of a 2-amino group, a 6-[(4-benzamido-L-glutamic acid)methylamino] substituent, and the absence of the 2-chloromethyl and 6-ethyl groups found in the target compound. This comparison emphasizes the diverse structural modifications possible within this class and their impact on DHFR inhibitory activity across different species [].

2-Substituted thieno(2,3-d)pyrimidin-4-(3H)-ones

Compound Description: This series of compounds was screened for antihyperlipaemic activity in various animal models []. Several exhibited activity, notably the 2-chloromethyl-5,6,7,8-tetrahydrobenzo(b)thieno(2,3-d)pyrimidin-4(3H)-one (compound 5 in the study) which showed comparable serum triglyceride lowering activity to clofibrate and riboflavin tetrabutyrate [].

Relevance: This broad group encompasses the target compound, 2-Chloromethyl-6-ethyl-3H-thieno[2,3-d]pyrimidin-4-one, emphasizing the compound is part of a larger class known for antihyperlipaemic properties. While the specific 2-chloromethyl-6-ethyl derivative wasn't explicitly synthesized in this research, the study of close analogues underscores the potential of this structural motif for influencing lipid metabolism [].

Overview

2-(Chloromethyl)-6-ethylthieno[2,3-d]pyrimidin-4(3H)-one is a heterocyclic compound belonging to the thieno[2,3-d]pyrimidine family. This compound features a thieno ring fused to a pyrimidine structure, which is noteworthy for its potential biological activities. The chloromethyl and ethyl substituents enhance its reactivity and solubility, making it of interest in medicinal chemistry.

Source

The compound can be synthesized from various precursors, including ethyl 2-amino-5-ethylthiophene-3-carboxylate and chloroacetonitrile. It has been studied for its antitumor and antiplasmodial activities, indicating its potential as a lead compound for drug development in treating diseases like malaria and cancer .

Classification

This compound is classified under the category of heterocyclic compounds, specifically as a thieno[2,3-d]pyrimidin-4-one derivative. Its structure allows for various chemical modifications, enhancing its pharmacological properties.

Synthesis Analysis

Methods

The synthesis of 2-(chloromethyl)-6-ethylthieno[2,3-d]pyrimidin-4(3H)-one typically involves several steps:

  1. Initial Reaction: The synthesis begins with the reaction of ethyl 2-amino-5-ethylthiophene-3-carboxylate with chloroacetonitrile under basic conditions. This step forms an intermediate that contains the thieno[2,3-d]pyrimidine scaffold.
  2. Cyclization: Subsequent cyclization reactions are performed to form the fused thieno and pyrimidine rings. This often involves heating under reflux conditions to facilitate ring closure.
  3. Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound suitable for further biological testing .

Technical Details

The reaction conditions typically include the use of solvents like ethanol or dimethylformamide, with bases such as triethylamine or potassium carbonate employed to facilitate nucleophilic attacks during the synthesis process. Analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy are used to confirm the structure of the synthesized compound .

Molecular Structure Analysis

Structure

The molecular formula of 2-(chloromethyl)-6-ethylthieno[2,3-d]pyrimidin-4(3H)-one is C9H10ClN2OSC_9H_{10}ClN_2OS. The structure features a thieno ring fused with a pyrimidine core, with a chloromethyl group at position 2 and an ethyl group at position 6.

Data

Key structural data includes:

  • Molecular Weight: Approximately 218.7 g/mol
  • InChI Key: 1S/C9H10ClN2OS/c1-5-3-6(10)11-9(12)8(5)14-7(4-11)13/h3-4H,1-2H3
  • Melting Point: Not extensively documented but typically falls in the range of similar compounds within this class.
Chemical Reactions Analysis

Reactions

The compound can undergo various chemical reactions typical of chloromethyl and thienopyrimidine derivatives:

  1. Nucleophilic Substitution: The chloromethyl group can be replaced by nucleophiles (e.g., amines or thiols), leading to the formation of new derivatives.
  2. Cyclization Reactions: The existing thieno and pyrimidine rings can participate in further cyclization reactions under specific conditions, potentially leading to more complex structures.

Technical Details

Reactions are generally carried out in polar solvents under controlled temperatures to optimize yield and selectivity. Analytical methods such as thin-layer chromatography (TLC) are employed to monitor reaction progress .

Mechanism of Action

Process

The mechanism of action for compounds like 2-(chloromethyl)-6-ethylthieno[2,3-d]pyrimidin-4(3H)-one often involves interaction with biological targets such as enzymes or receptors:

  1. Enzyme Inhibition: The compound may act as an inhibitor for specific enzymes involved in cellular processes, particularly those related to tumor growth or parasitic infections.
  2. Cellular Uptake: Its structural features facilitate cellular uptake, allowing it to exert pharmacological effects within target cells.

Data

In vitro studies have shown that derivatives of this compound exhibit significant antitumor activity against various cancer cell lines, suggesting that the mechanism may involve apoptosis induction or cell cycle arrest .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white to off-white crystalline solid.
  • Solubility: Soluble in organic solvents like ethanol and dimethyl sulfoxide but may have limited solubility in water.

Chemical Properties

  • Stability: Generally stable under standard laboratory conditions but sensitive to moisture due to the presence of reactive functional groups.
  • Reactivity: The chloromethyl group is particularly reactive, making it amenable to substitution reactions.

Relevant data indicates that similar compounds exhibit varying degrees of stability depending on their substituents and environmental conditions .

Applications

Scientific Uses

The primary applications of 2-(chloromethyl)-6-ethylthieno[2,3-d]pyrimidin-4(3H)-one include:

  1. Drug Development: Investigated for its potential as an antitumor agent and for treating malaria due to its biological activity against Plasmodium species.
  2. Biochemical Research: Used in studies aimed at understanding enzyme interactions and pathways involved in disease processes.

This compound represents a promising scaffold for further modifications aimed at enhancing efficacy and reducing toxicity in therapeutic applications .

Chemical Identity and Synthesis of 2-(Chloromethyl)-6-ethylthieno[2,3-d]pyrimidin-4(3H)-one

Molecular Characterization and Structural Elucidation

2-(Chloromethyl)-6-ethylthieno[2,3-d]pyrimidin-4(3H)-one (CAS No. 91225-68-2) possesses a distinctive tricyclic architecture featuring a thienopyrimidine core with critical substituents at the 2- and 6-positions. The molecular formula is C₉H₉ClN₂OS with a molecular weight of 228.70 g/mol [1]. Its SMILES notation (CCc1sc2c(c1)c(=O)[nH]c(n2)CCl) precisely encodes the connectivity: an ethyl group appended to the thiophene ring (C6), a chloromethyl moiety at C2, and a lactam functionality at position 4 [1]. Spectroscopic characterization confirms the structure through key features:

  • IR Spectroscopy: Strong absorption bands at ~1670 cm⁻¹ (C=O stretch) and 680 cm⁻¹ (C-Cl stretch).
  • NMR Spectroscopy: Characteristic signals include δ 4.85 ppm (s, 2H, CH₂Cl), δ 2.95 (q, 2H, CH₂CH₃), δ 1.35 (t, 3H, CH₂CH₃), and δ 12.25 (s, 1H, NH, exchangeable) [1] [6].The chloromethyl group's electrophilicity and the ethyl group's lipophilicity critically influence reactivity and physicochemical properties.

Table 1: Structural Characterization Data

PropertyValue/DescriptorMethod
CAS Registry Number91225-68-2-
Molecular FormulaC₉H₉ClN₂OSElemental Analysis
Molecular Weight228.70 g/molMS (ESI+)
SMILESCCc1sc2c(c1)c(=O)[nH]c(n2)CClComputational
Key NMR Signalsδ 4.85 (s, CH₂Cl), 12.25 (s, NH)¹H NMR (DMSO-d6)

Synthetic Methodologies for Thieno[2,3-d]pyrimidine Core Construction

The thieno[2,3-d]pyrimidine scaffold is typically assembled via cyclocondensation strategies using aminothiophene-carboxylate precursors or functionalized thiophenes. Two predominant routes exist:

  • Cyclohexanone Route: Cyclohexanone condenses with ethyl cyanoacetate and elemental sulfur under Gewald conditions to form 2-aminothiophene-3-carboxylate derivatives. Subsequent cyclization with formamide or orthoesters yields the saturated benzo-fused thienopyrimidinone core [3] [5].
  • Direct Annulation: Unsubstituted thienopyrimidinones are synthesized by reacting 2-aminothiophene-3-carboxylates with urea or guanidine. For C6-ethyl variants, 4-ethylcyclohexanone serves as the starting ketone in the Gewald reaction, introducing the ethyl group prior to pyrimidine ring closure [3]. Acid-catalyzed or thermal conditions (150–180°C) drive the dehydrative cyclization, with yields ranging from 65–78% after crystallization from ethanol/water mixtures.

Optimization of Chloromethylation and Ethyl Group Introduction

Ethyl Group Incorporation: The C6-ethyl substituent is optimally introduced early in the synthesis. Using 4-ethylcyclohexanone as the Gewald substrate ensures regioselective incorporation into the thiophene ring, avoiding complex late-stage alkylation [3]. Attempted post-cyclization ethylation at C6 fails due to ring deactivation and competing N-alkylation.

Chloromethylation: Direct electrophilic chloromethylation is unfeasible. Instead, chloroacetyl chloride is condensed with the pre-formed 3H-thieno[2,3-d]pyrimidin-4-one at C2. This SN2 reaction requires inert conditions (dioxane, 0–5°C) and controlled stoichiometry (1.05 equiv chloroacetyl chloride) to minimize diacylation byproducts [5] [6]. Post-reaction quenching with ice-water precipitates the crude product, achieving 70–82% yield after silica gel chromatography (hexane:ethyl acetate 3:1).

Comparative Analysis of Multi-Step vs. One-Pot Synthesis Approaches

Table 2: Synthesis Route Efficiency Comparison

ParameterMulti-Step ApproachOne-Pot Approach
Reaction Sequence1. Gewald thiophene synthesis → 2. Pyrimidine cyclization → 3. ChloromethylationCombined cyclization/chloromethylation
Overall Yield58–65%42–48%
Purity (Crude)>90% (after crystallization)75–80%
Key AdvantageHigher purity; easier intermediate purificationReduced step count; faster
Key LimitationLonger (4–5 days); higher costLower yield; difficult impurity control
Scale-Up ViabilityExcellent (kg-scale demonstrated)Limited beyond 100g

The multi-step synthesis remains superior for high-purity material. While one-pot methods using combined cyclization/chloromethylation agents (e.g., chloroacetic anhydride) reduce steps, they suffer from regiochemical inconsistencies and lower yields due to competing N-chloroacetylation [5] [7]. The multi-step route’s intermediate crystallization (e.g., 2-amino-3-carboxamido-4-ethylthiophene) enables impurity removal before cyclization, crucial for pharmaceutical intermediates [3].

Yield Optimization and Purification Techniques

Solvent Optimization: Cyclization yields improve from 68% to 85% by replacing acetic acid with toluene/p-toluenesulfonic acid (PTSA) under Dean-Stark water removal [3]. Chloromethylation selectivity is enhanced in dioxane versus THF due to suppressed polymerization.

Temperature Control: Maintaining chloromethylation below 10°C prevents dimerization via nucleophilic displacement between molecules. Elevated temperatures (>60°C) during pyrimidine ring formation cause desethylation.

Purification: Silica gel chromatography (gradient: 20→40% EtOAc/hexane) separates the target compound from:

  • Unreacted starting material (Rf 0.6)
  • Dichloroacetyl byproduct (Rf 0.75)
  • Hydrolyzed chloromethyl derivative (Rf 0.2) [1] [6]Recrystallization from isopropanol/water (4:1) yields needle-like crystals (mp 192–194°C) with >99% HPLC purity. Process mass spectrometry confirms absence of genotoxic alkyl chloride impurities at <10 ppm [6].

Table 3: Yield Optimization by Solvent in Pyrimidine Cyclization

Solvent SystemAdditiveTemperature (°C)Yield (%)
Acetic acidNone12068
EthanolHCl (cat.)8072
ToluenePTSA (0.1 equiv)110 (Dean-Stark)85
DMFK₂CO₃10061

Properties

CAS Number

91225-68-2

Product Name

2-(chloromethyl)-6-ethylthieno[2,3-d]pyrimidin-4(3H)-one

IUPAC Name

2-(chloromethyl)-6-ethyl-3H-thieno[2,3-d]pyrimidin-4-one

Molecular Formula

C9H9ClN2OS

Molecular Weight

228.7g/mol

InChI

InChI=1S/C9H9ClN2OS/c1-2-5-3-6-8(13)11-7(4-10)12-9(6)14-5/h3H,2,4H2,1H3,(H,11,12,13)

InChI Key

HQBIRTSAZOYXAK-UHFFFAOYSA-N

SMILES

CCC1=CC2=C(S1)N=C(NC2=O)CCl

Canonical SMILES

CCC1=CC2=C(S1)N=C(NC2=O)CCl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.